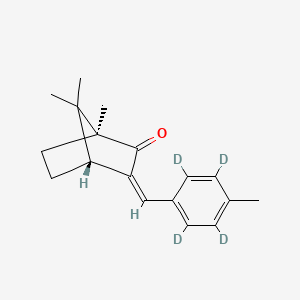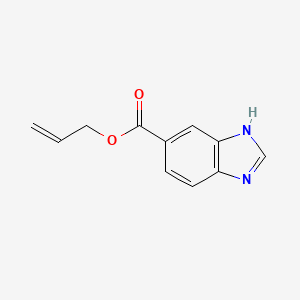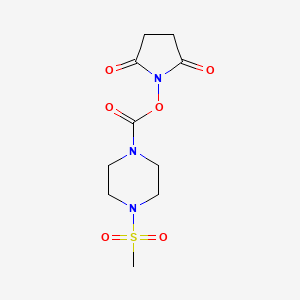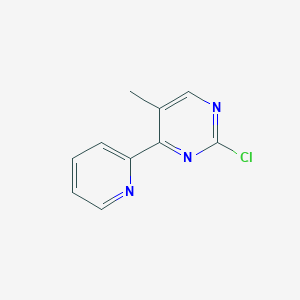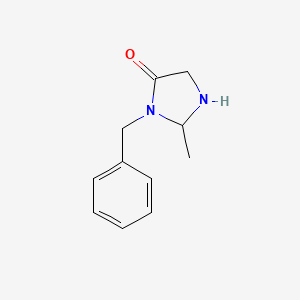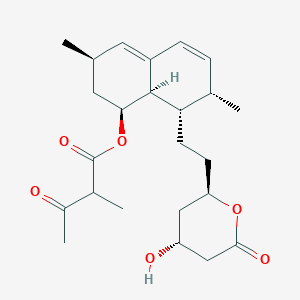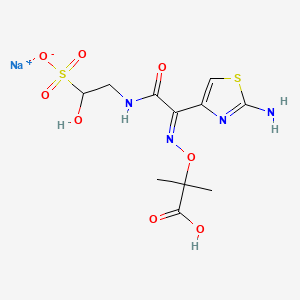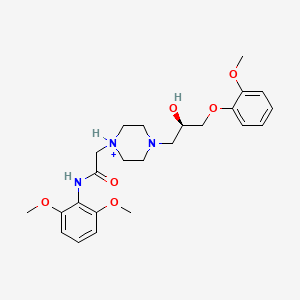
(R)-N-(2,6-Dimethoxyphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-N-(2,6-Dimethoxyphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a common structural motif in medicinal chemistry, and multiple methoxy groups, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-(2,6-Dimethoxyphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide typically involves multiple steps, including the formation of the piperazine ring and the introduction of the methoxy and hydroxy groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, ®-N-(2,6-Dimethoxyphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
The compound’s potential biological activity makes it a candidate for studying various biochemical pathways. It can be used in assays to investigate enzyme interactions, receptor binding, and cellular uptake mechanisms.
Medicine
In medicinal chemistry, this compound may serve as a lead compound for developing new drugs. Its piperazine ring is a common feature in many pharmaceuticals, and the methoxy groups can influence its pharmacokinetic properties.
Industry
Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ®-N-(2,6-Dimethoxyphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(2,6-Dimethoxyphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide: Lacks the ® configuration, which can affect its biological activity.
N-(2,6-Dimethoxyphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)ethanamide: Similar structure but with an ethanamide group instead of acetamide.
Uniqueness
The ® configuration of ®-N-(2,6-Dimethoxyphenyl)-2-(4-(2-hydroxy-3-(2-methoxyphenoxy)propyl)piperazin-1-yl)acetamide provides it with unique stereochemical properties that can influence its interaction with biological targets. This makes it distinct from its similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C24H34N3O6+ |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
N-(2,6-dimethoxyphenyl)-2-[4-[(2R)-2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-ium-1-yl]acetamide |
InChI |
InChI=1S/C24H33N3O6/c1-30-19-7-4-5-8-20(19)33-17-18(28)15-26-11-13-27(14-12-26)16-23(29)25-24-21(31-2)9-6-10-22(24)32-3/h4-10,18,28H,11-17H2,1-3H3,(H,25,29)/p+1/t18-/m1/s1 |
InChI Key |
JIMZHCFQUQMSGP-GOSISDBHSA-O |
Isomeric SMILES |
COC1=C(C(=CC=C1)OC)NC(=O)C[NH+]2CCN(CC2)C[C@H](COC3=CC=CC=C3OC)O |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)NC(=O)C[NH+]2CCN(CC2)CC(COC3=CC=CC=C3OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


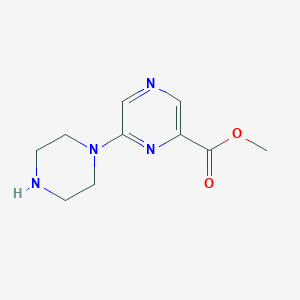
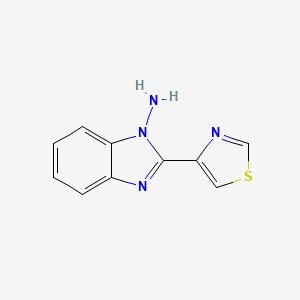
![tert-butyl N-[2-(1-propan-2-yltetrazol-5-yl)ethyl]carbamate](/img/structure/B13861455.png)
